6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with urea and acetone in the presence of a base, such as sodium ethoxide, to form the desired tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including altered cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenyl derivatives: Compounds with similar aromatic substitutions but different heterocyclic cores.
Tetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents on the aromatic ring.
Uniqueness
6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the specific combination of its fluoro-methylphenyl group and tetrahydropyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-fluoro-4-methylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-3-4-8(5-9(7)13)10-6-11(16)15(2)12(17)14-10/h3-6H,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQYEDKZYSXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)N(C(=O)N2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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